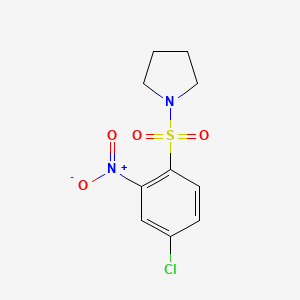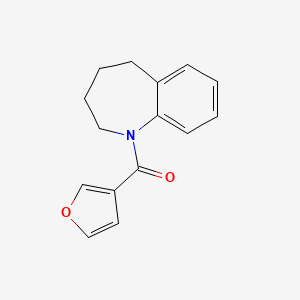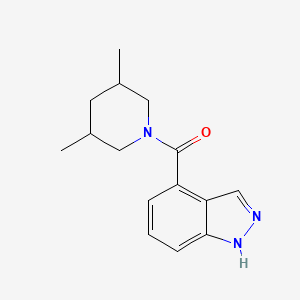
(3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone, also known as DMIM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMIM is a small molecule that is capable of modulating the activity of certain proteins in the body, making it a promising candidate for drug development and other research applications.
科学研究应用
(3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been studied extensively for its potential applications in various fields, including drug development, cancer research, and neuroscience. (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been shown to inhibit the activity of certain proteins that are involved in cancer cell proliferation and survival, making it a promising candidate for cancer treatment. Additionally, (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been shown to enhance the activity of certain neurotransmitters in the brain, making it a potential therapeutic agent for neurological disorders such as Parkinson's disease and depression.
作用机制
The mechanism of action of (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone involves its ability to modulate the activity of certain proteins in the body, including kinases and phosphatases. (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been shown to bind to the ATP-binding site of these proteins, inhibiting their activity and leading to downstream effects on cellular signaling pathways. Additionally, (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been shown to enhance the activity of certain neurotransmitters in the brain, leading to improvements in cognitive function and mood.
Biochemical and Physiological Effects:
(3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been shown to inhibit cell proliferation and induce apoptosis, leading to decreased tumor growth. In the brain, (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been shown to enhance the activity of neurotransmitters such as dopamine and serotonin, leading to improvements in mood and cognitive function.
实验室实验的优点和局限性
(3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has several advantages for lab experiments, including its small size, high potency, and specificity for certain proteins. Additionally, (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been shown to have low toxicity in animal models, making it a safer alternative to other compounds. However, (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects on other proteins.
未来方向
There are several future directions for research on (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone, including further optimization of the synthesis method to improve yield and purity, the development of more potent and selective analogs, and the exploration of its potential applications in other fields such as immunology and infectious disease. Additionally, more research is needed to fully understand the mechanism of action of (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone and its potential side effects in humans. Overall, (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone is a promising compound with a wide range of potential applications in scientific research.
合成方法
The synthesis of (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the preparation of 3,5-dimethylpiperidin-1-amine, which is then reacted with 4-bromoindazole to form the desired product, (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone. The synthesis of (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been optimized over the years to improve the yield and purity of the final product, making it more suitable for research applications.
属性
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-6-11(2)9-18(8-10)15(19)12-4-3-5-14-13(12)7-16-17-14/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVUDPVSVPPOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C3C=NNC3=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


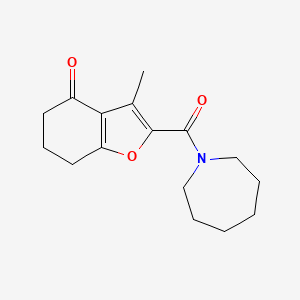
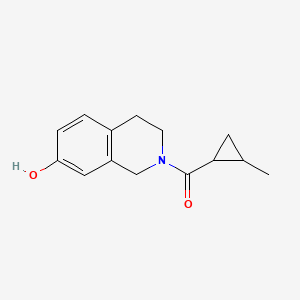

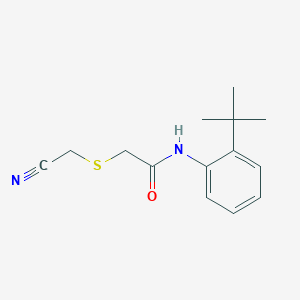
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)
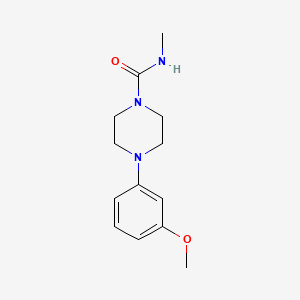
![4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
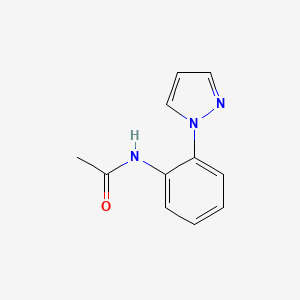

![N-methyl-N-[(4-phenylphenyl)methyl]methanesulfonamide](/img/structure/B7529274.png)
